1-Ethoxyaziridine-2-carboxamide
Description
1-Ethoxyaziridine-2-carboxamide is a specialized aziridine derivative characterized by an ethoxy substituent (-OCH₂CH₃) and a carboxamide group (-CONH₂) attached to a strained three-membered aziridine ring. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis and pharmaceutical development . The ethoxy group likely enhances solubility and modulates electronic properties, influencing its reactivity and biological interactions.
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
1-ethoxyaziridine-2-carboxamide |
InChI |
InChI=1S/C5H10N2O2/c1-2-9-7-3-4(7)5(6)8/h4H,2-3H2,1H3,(H2,6,8) |
InChI Key |
JTOPVFPJNGCHBH-UHFFFAOYSA-N |
Canonical SMILES |
CCON1CC1C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(1-Phenylethyl)aziridine-2-carboxylate Esters
- Structural Differences : The phenylethyl group introduces steric bulk and aromaticity, contrasting with the smaller ethoxy group in 1-ethoxyaziridine-2-carboxamide.
- Synthetic Utility: N-(1-Phenylethyl)aziridine-2-carboxylates are employed in asymmetric synthesis for constructing chiral centers in alkaloids, amino acids, and sphingolipids . In contrast, this compound’s ethoxy group may favor nucleophilic ring-opening reactions due to reduced steric hindrance.
- Applications : Both compounds serve as chiral intermediates, but the phenylethyl derivative’s aromaticity may enhance binding to hydrophobic targets, whereas the ethoxy group could improve aqueous solubility for drug delivery .
2-Cyanoaziridine-1-carboxamide
- Functional Group Impact: The cyano (-CN) group in 2-cyanoaziridine-1-carboxamide increases electrophilicity, accelerating reactions like nucleophilic additions or cyclizations.
- Pharmaceutical Relevance: 2-Cyano derivatives are precursors to 4-imino-1,3-diazabicyclo[3.1.0]hexan-2-one, a scaffold with antimicrobial and anticancer activity . The ethoxy analog might exhibit distinct pharmacokinetic profiles due to differences in metabolic stability.
Thiazolidine-2-carboxylic Acid
- Ring Size and Reactivity: Thiazolidine (a five-membered ring with sulfur) exhibits lower ring strain than aziridine, reducing reactivity but improving stability.
- Biological Activity : Thiazolidines are explored for antioxidant and metal-chelating properties, whereas aziridine carboxamides are prioritized for targeted drug delivery due to their reactive rings .
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